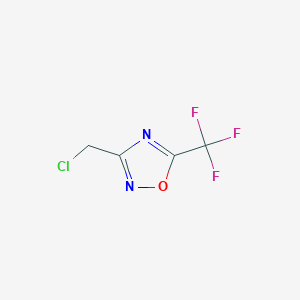

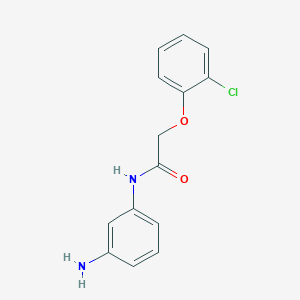

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Applications De Recherche Scientifique

Anticancer Applications

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide and its derivatives have shown potential in cancer treatment. A study by Sharma et al. (2018) synthesized a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, confirming its anticancer activity through molecular docking analysis targeting the VEGFr receptor. This suggests potential applications in targeting specific cancer pathways (Sharma et al., 2018).

Yurttaş et al. (2015) also reported on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with a 2-(4-aminophenyl)benzothiazole structure, exhibiting considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Anti-inflammatory and Analgesic Activities

Al-Ostoot et al. (2020) synthesized an indole acetamide derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which showed anti-inflammatory activity by targeting cyclooxygenase COX-1 and 2 domains. This indicates potential applications in reducing inflammation (Al-Ostoot et al., 2020).

Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives with potential anti-inflammatory and analgesic activities. The compound containing 1-phenylethylamine attached to substituted phenols showed effectiveness in these areas (Rani et al., 2014).

Pesticidal Applications

Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides. This highlights the compound's potential use in agriculture (Olszewska et al., 2009).

Chemical Synthesis and Analysis

Teng Da-wei (2011) synthesized 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through a process involving N-(4-acetyl-3-hydroxyphenyl)acetamide, which is structurally similar to N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide. This showcases the compound's relevance in synthetic chemistry (Teng Da-wei, 2011).

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and first aid measures.

Orientations Futures

This involves discussing potential future research directions, applications, or improvements to the synthesis process.

Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s also important to note that working with chemicals should always be done following proper safety protocols and under the supervision of a trained professional.

Propriétés

IUPAC Name |

N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-14(18)17-11-5-3-4-10(16)8-11/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLSUBBGZWATKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.